5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol is a heterocyclic compound belonging to the pyrimidine family, characterized by a unique substitution pattern that includes a methoxyphenoxy group and a methylthio group. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its structural properties.
The compound can be synthesized through various chemical methods, which often involve the modification of existing pyrimidine derivatives. It has been identified in research studies and chemical databases, indicating its relevance in both academic and industrial settings.
5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol is classified as a pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This specific compound is notable for its potential biological activity, particularly in enzyme inhibition and as a building block for more complex molecules .
The synthesis of 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol typically involves the following steps:
The molecular formula of 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol is C12H13N3O3S. The structure features:
COc1ccc(cc1)Oc2ncnc(n2C(=O)O)S
5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol can undergo various chemical reactions:
The mechanism of action of 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol involves its interaction with biological targets:
5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol has several scientific applications:
This compound exemplifies the versatility of pyrimidine derivatives in medicinal chemistry, highlighting their potential for developing new therapeutic agents.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2